![molecular formula C14H18N2O B14691902 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 31938-53-1](/img/structure/B14691902.png)
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring attached to a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with 2-methyl-1-piperidin-1-ylpropan-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to minimize steps and improve yield. This method often employs solvent-free conditions and may use a catalyst to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like 1-cinnamoylpiperidine and N-(3-phenylpropenoyl)piperidine share structural similarities with 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one.
Pyridine Derivatives: Compounds such as pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone also exhibit similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining both piperidine and pyridine moieties. This dual functionality enhances its versatility in chemical reactions and its potential as a pharmacologically active compound .
特性
CAS番号 |
31938-53-1 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
2-methyl-1-(2-pyridin-3-ylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H18N2O/c1-11(2)14(17)16-9-4-3-7-13(16)12-6-5-8-15-10-12/h5-6,8,10,13H,1,3-4,7,9H2,2H3 |
InChIキー |
AQNZWMXDMYPJIY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)N1CCCCC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


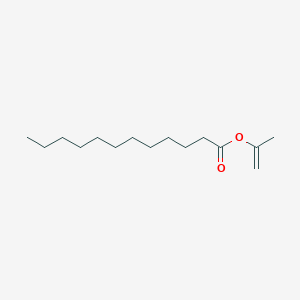
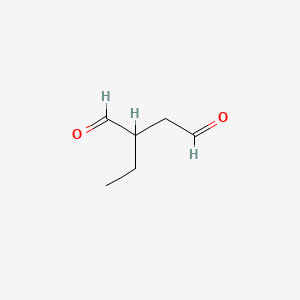
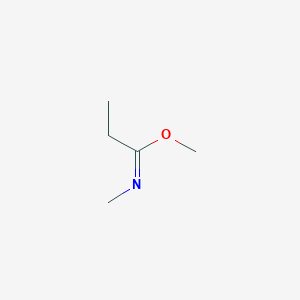
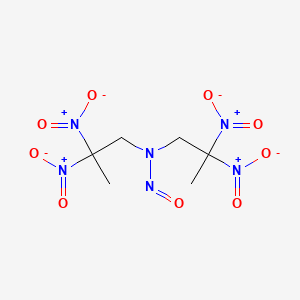
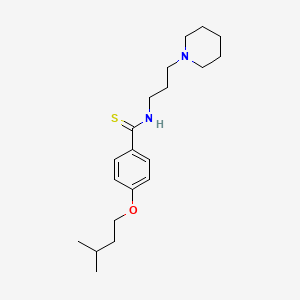
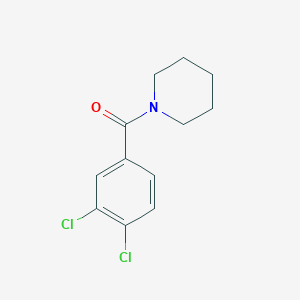
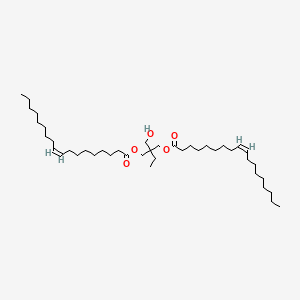
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

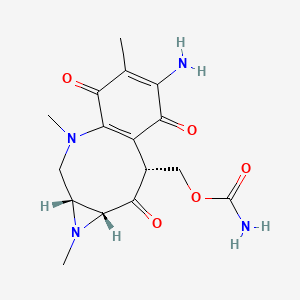
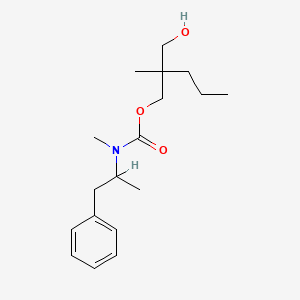
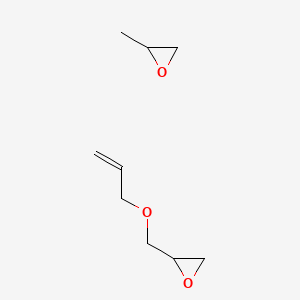
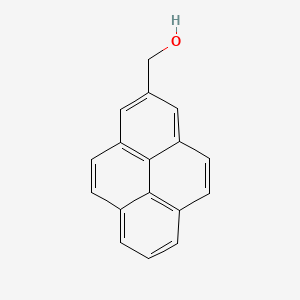
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
